1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea
説明
特性
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-12-3-2-6-20-18(12)22-19(25)21-13-9-17(24)23(11-13)14-4-5-15-16(10-14)27-8-7-26-15/h2-6,10,13H,7-9,11H2,1H3,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMVEMSUGGSLCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be characterized by its unique structural components:
- Core Structure : The molecule features a dihydrobenzo[dioxin] moiety which is known for various biological activities.
- Functional Groups : It contains a pyrrolidinone ring and a urea linkage, which are often associated with pharmacological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential mechanisms and effects:
1. Anticancer Activity
Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have demonstrated inhibition of cancer cell proliferation through various pathways:
- Mechanism : Inhibition of poly(ADP-ribose) polymerase (PARP) activity is one noted pathway, which plays a crucial role in DNA repair mechanisms in cancer cells .
2. Antimicrobial Properties
Compounds related to this structure have been evaluated for their antimicrobial efficacy. For example:
- Activity Against Bacteria : Similar compounds showed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
3. Neuropharmacological Effects
The presence of pyridine and pyrrolidine rings suggests potential interactions with neurotransmitter systems:
- Alpha(2)-Adrenoceptor Antagonism : Some related compounds have exhibited selective antagonism at alpha(2)-adrenergic receptors, which may influence neurodegenerative disease pathways .
Case Studies
Several case studies have explored the biological activity of similar compounds:
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives to enhance biological activity:
Synthesis Approaches
A variety of synthetic routes have been explored to optimize yield and bioactivity. The incorporation of different substituents on the core structure has been shown to modulate pharmacological properties significantly.
Pharmacological Evaluations
Pharmacological evaluations often include:
- In vitro assays for cytotoxicity against cancer cell lines.
- In vivo models to assess therapeutic efficacy and safety profiles.
科学的研究の応用
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, potentially modulating pathways related to inflammation and cancer progression.
Receptor Interaction
It may act as an antagonist or modulator at adrenergic receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticancer Activity
In vitro tests demonstrate that derivatives of similar structures exhibit cytotoxicity against various cancer cell lines. For example, compounds with similar dihydrobenzo[dioxin] structures showed half-maximal inhibitory concentrations (IC50) in the low micromolar range against human colon cancer cells.
Neuroprotective Effects
A study focused on substituted derivatives revealed significant binding affinity to alpha(2)-adrenergic receptors, suggesting potential neuroprotective properties.
Anti-inflammatory Properties
Preliminary data indicate that the compound may reduce pro-inflammatory cytokine levels in cell culture models, hinting at its therapeutic potential in inflammatory diseases.
Data Tables
Q & A
Q. Challenges :
- Low yields (~30–40%) in the final step due to steric hindrance from the 3-methylpyridin-2-yl group .
- Sensitivity of the dihydrobenzo[b][1,4]dioxin moiety to oxidative degradation, necessitating inert atmospheres (N₂/Ar) .
How can researchers resolve contradictions in biological activity data for this compound across different assays?
Answer:
Discrepancies often arise from:
- Assay conditions : Solvent polarity (e.g., DMSO concentration >1% can inhibit PARP1) .
- Cell-line variability : Tumor cell lines with differing DNA repair mechanisms (e.g., BRCA1-deficient vs. wild-type) may show divergent IC₅₀ values .
Q. Methodology :
- Validate results using orthogonal assays (e.g., PARP1 enzymatic inhibition vs. cellular viability assays) .
- Standardize solvent concentrations and use positive controls (e.g., Olaparib for PARP1 inhibition) .
What advanced techniques are recommended for characterizing the compound’s stability under physiological conditions?
Answer:
- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (>200°C typical for urea derivatives) .
- pH-dependent hydrolysis : Use HPLC to monitor degradation in buffers (pH 1–9) over 24–72 hours .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
Q. Key findings :
- The 3-methylpyridin-2-yl group enhances metabolic stability compared to unsubstituted analogs .
How should researchers design experiments to evaluate the compound’s selectivity for PARP1 over other DNA repair targets?
Answer:
- In vitro enzymatic assays : Compare inhibition constants (Kᵢ) for PARP1, PARP2, and tankyrases using recombinant proteins .
- Cellular assays : Use siRNA knockdown models to isolate PARP1-specific effects .
- Structural analysis : Perform X-ray crystallography or molecular docking to identify interactions with PARP1’s NAD⁺-binding domain .
Q. Data interpretation :
- Selectivity ratios (PARP1/PARP2) >10-fold suggest therapeutic potential .
What computational strategies are effective for predicting SAR modifications to enhance potency?
Answer:
- QSAR modeling : Use descriptors like LogP, polar surface area, and H-bond donors to correlate with PARP1 inhibition .
- Docking simulations : Focus on the pyridin-2-yl group’s interaction with PARP1’s hydrophobic subpocket .
- ADMET prediction : Tools like SwissADME to optimize solubility (cLogP <3) and blood-brain barrier permeability .
Q. Example modification :
- Replacing the 3-methyl group with electron-withdrawing substituents (e.g., -CF₃) may improve binding affinity .
How can researchers address low aqueous solubility during formulation for in vivo studies?
Answer:
Q. Validation :
- Measure plasma concentrations via LC-MS/MS after intravenous/oral administration in rodent models .
What experimental controls are critical when assessing off-target effects in kinase inhibition panels?
Answer:
- Positive controls : Staurosporine (broad-spectrum kinase inhibitor) and selective kinase inhibitors (e.g., Imatinib for Abl) .
- Negative controls : DMSO vehicle at matched concentrations to rule out solvent artifacts .
- Concentration ranges : Test 0.1–10 μM to identify dose-dependent off-target activity .
Q. Data analysis :
- Off-target hits with IC₅₀ <1 μM warrant further investigation for toxicity risks .
How should conflicting data from in vitro vs. in vivo efficacy studies be reconciled?
Answer:
- Pharmacokinetic profiling : Low oral bioavailability (<20%) may explain reduced in vivo efficacy despite strong in vitro activity .
- Tissue distribution : Use whole-body autoradiography to confirm target-site penetration (e.g., brain tumors) .
- Metabolite identification : LC-HRMS to detect inactive metabolites (e.g., glucuronide conjugates) .
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